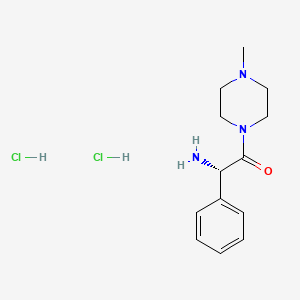

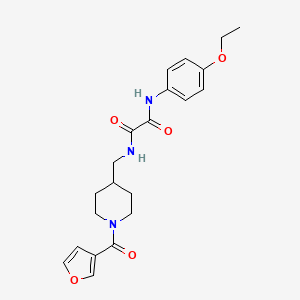

![molecular formula C18H18N2O4 B2662721 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid CAS No. 305358-62-7](/img/structure/B2662721.png)

2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid” is a chemical compound with the molecular formula C18H18N2O4 . It is also known by other synonyms such as “2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid” and "2-[[3-(2-methylpropanoylamino)phenyl]carbonylamino]benzoic acid" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is approximately 326 .Aplicaciones Científicas De Investigación

RAFT Polymerization for Water-Soluble Polymers

Reversible addition-fragmentation chain transfer (RAFT) polymerization has been utilized to synthesize water-soluble and thermoresponsive polymers. Acrylamides containing proline and hydroxyproline moiety have been polymerized, demonstrating the application of 2-{[3-(Isobutyrylamino)benzoyl]amino}benzoic acid derivatives in creating well-defined amino acid-based polymers. This process exemplifies the chemical's role in the controlled synthesis of polymers with specific properties (Mori, Kato, Matsuyama, & Endo, 2008).

Benzoic Acid Derivatives in Food and Pharmaceuticals

Benzoic acid derivatives, including this compound, are widely used as antibacterial and antifungal preservatives in food, cosmetic, hygiene, and pharmaceutical products. Their widespread use stems from their natural occurrence in plant and animal tissues and the ability to be synthesized by microorganisms. This highlights the compound's importance beyond the laboratory, impacting everyday consumer products (Del Olmo, Calzada, & Nuñez, 2017).

Inhibition of Adenovirus Replication

2-[2-Benzoylamino)benzoylamino]benzoic acid has shown potent and nontoxic antiadenoviral properties. Through structural modification and optimization, specific analogues of this compound have been identified as potent inhibitors of adenovirus replication, indicating its potential in antiviral therapies (Öberg, Strand, Andersson, Edlund, Tran, Mei, Wadell, & Elofsson, 2012).

Electrochemical Properties and Energy Storage Materials

The electrochemical properties of conductive polymer electroactive films have been enhanced by incorporating N‑benzoyl derivatives of isoleucine, demonstrating improved performance in supercapacitors (SCs). This application signifies the role of this compound derivatives in developing advanced materials for energy storage and electronics (Kowsari, Ehsani, Assadi, & Safari, 2018).

Biosynthesis of 3-Amino-benzoic Acid in Microbial Systems

Microbial biosynthetic systems utilizing Escherichia coli have been engineered for de novo production of 3-amino-benzoic acid from glucose, showcasing the potential of this compound derivatives in biotechnological applications for producing valuable chemical building blocks (Zhang & Stephanopoulos, 2016).

Propiedades

IUPAC Name |

2-[[3-(2-methylpropanoylamino)benzoyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-13-7-5-6-12(10-13)17(22)20-15-9-4-3-8-14(15)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYWSLRZCGRNJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

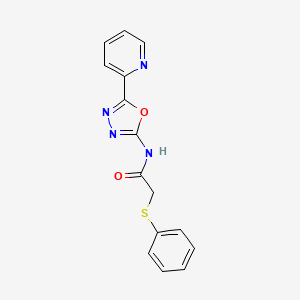

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide](/img/structure/B2662640.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2662645.png)

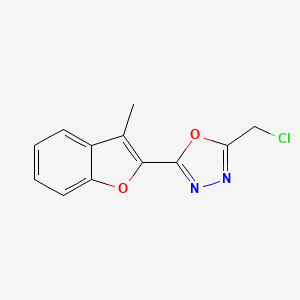

![2-(4-chlorophenoxy)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662649.png)

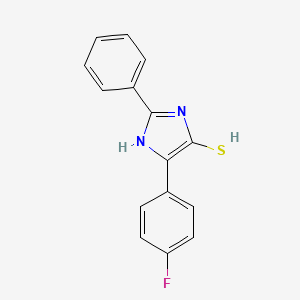

![2-[5-(hydroxymethyl)-2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2662650.png)

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2662654.png)

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-(4-chlorophenyl)-1H-indole](/img/structure/B2662659.png)